2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide
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Overview
Description
2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide is a compound that features a piperidine ring, a cyclopropane group, and a sulfonamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The resulting intermediate is then reacted with acetamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide involves its interaction with specific molecular targets in the body. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Such as piperine and piperidinone, which also exhibit a wide range of biological activities.
Sulfonamide derivatives: Such as sulfanilamide, known for their antimicrobial properties.
Uniqueness
2-(3-Cyclopropanesulfonamidopiperidin-1-yl)acetamide is unique due to the combination of the piperidine ring, cyclopropane group, and sulfonamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H19N3O3S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[3-(cyclopropylsulfonylamino)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C10H19N3O3S/c11-10(14)7-13-5-1-2-8(6-13)12-17(15,16)9-3-4-9/h8-9,12H,1-7H2,(H2,11,14) |
InChI Key |
ARAIVJKLAUISFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
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